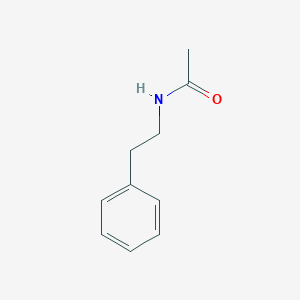

N-(2-Phenylethyl)acetamide

Overview

Description

N-(2-Phenylethyl)acetamide (PEA) is a chemical compound belonging to the family of amides. It is a white solid with a pungent odor and a melting point of 89-90°C. PEA is used in a variety of applications, including as a solvent, as a fuel additive, in the synthesis of pharmaceuticals, and as a flavoring agent. It has also been studied for its potential therapeutic effects in the treatment of certain conditions, such as depression and pain.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities : N-(2-Phenylethyl)acetamide derivatives have potential applications in cancer therapy, anti-inflammatory, and analgesic treatments. A study found that certain derivatives, particularly one with 4-chlorophenyl and 4-nitrophenoxy groups, showed significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Drug Development : The compound has been used in chemical synthesis, like in the convenient reduction of N-(2-Substituted-1-cyanoethenyl) acetamides with NaTeH, providing a pathway for preparing benzyl substituted acyclic Reissert compounds (Zeng, Hu, & Hu, 1997).

Infrared Spectroscopy and Cluster Studies : Infrared spectroscopy of hydrated this compound clusters has been studied, revealing insights into electron redistribution within the solute and its impact on hydrogen bonding strength in different states (Sakota, Harada, & Sekiya, 2013).

Adduct Structure Analysis : The structure of the adduct of N-(α-Phenylethyl)acetamide with HCl in different phases was analyzed, providing insights into the electronic structure and charge localization of the molecule (Negrebetskii, Pogozhikh, & Kuznetsov, 2002).

Anti-inflammatory and Anti-arthritic Properties : Studies on N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats, suggesting its potential as an anti-arthritic agent (Jawed, Shah, Jamall, & Simjee, 2010).

Use in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs, demonstrating its role in drug development processes (Magadum & Yadav, 2018).

Metabolism in Herbicide Toxicology : The compound has been studied in the context of chloroacetamide herbicide metabolism in human and rat liver microsomes, providing insights into metabolic pathways relevant to environmental and agricultural chemistry (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystallographic and Photocatalytic Studies : Research includes crystallographic analysis and photocatalytic degradation studies, which offer insights into its structural properties and potential environmental applications (Bąkowicz & Turowska-Tyrk, 2009).

Mechanism of Action

Target of Action

N-Phenethylacetamide primarily targets the TGF-β/Smad pathway . This pathway plays a crucial role in the regulation of cell growth, differentiation, and development .

Mode of Action

N-Phenethylacetamide interacts with its targets by inhibiting the TGF-β/Smad pathway . This interaction results in the suppression of the metastasis of A549 cells, a type of human lung cancer cell .

Biochemical Pathways

The compound affects the TGF-β-induced epithelial–mesenchymal transition (EMT) . EMT is a process that differentiates epithelial cells into mesenchymal phenotype, characterized by the loss of polarity, cell–cell contact, and gain of mesenchymal markers . N-Phenethylacetamide dramatically downregulates mesenchymal phenotypic markers (N-cadherin, vimentin, and Snail) induced by TGF-β .

Pharmacokinetics

The compound’s molecular weight of 1632163 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The primary molecular effect of N-Phenethylacetamide’s action is the downregulation of mesenchymal phenotypic markers (N-cadherin, vimentin, and Snail) induced by TGF-β . This leads to the suppression of the metastasis of A549 cells .

properties

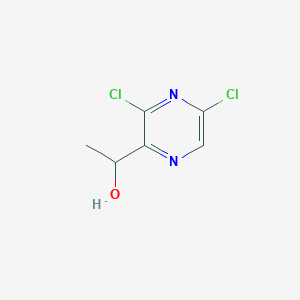

IUPAC Name |

N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODKMHXGCGKTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236574 | |

| Record name | N-Acetyl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877-95-2 | |

| Record name | N-(2-Phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-phenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-phenylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXY218SZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Phenethylacetamide?

A1: N-Phenethylacetamide has a molecular formula of C10H13NO and a molecular weight of 163.21 g/mol.

Q2: What spectroscopic data are available for N-Phenethylacetamide?

A2: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize N-Phenethylacetamide [, , , , , , ].

Q3: What analytical methods are used to quantify N-Phenethylacetamide?

A3: Gas chromatography-mass spectrometry (GC-MS) is a primary method for quantifying N-Phenethylacetamide, particularly in complex matrices like wine [, ].

Q4: What is the biological activity of N-Phenethylacetamide?

A4: Studies suggest potential applications based on observed biological activities:

- Anticonvulsant Activity: Early research indicated that N-Phenethylacetamide exhibits anticonvulsant activity, with potency comparable to phenobarbital in a rat model of electroshock-induced seizures [].

- Antifungal Activity: N-Phenethylacetamide demonstrates antifungal activity against specific fungal species, including Cladosporium cladosporioides and C. sphaerospermum [].

- Antidepressant-like Effects: Recent studies highlight the potential antidepressant-like effects of N-Phenethylacetamide derivatives, particularly a dihydro isoquinoline analog, suggesting interactions with serotonin and dopamine systems in mice [].

- Inhibition of TGF-β-Induced EMT: N-Phenethylacetamide exhibited the ability to inhibit the TGF-β/Smad pathway, thereby suppressing the metastasis of A549 human lung cancer cells by interfering with TGF-β-induced epithelial–mesenchymal transition (EMT) [].

Q5: How does N-Phenethylacetamide exert its antidepressant-like effects?

A5: While further research is needed, studies in mice suggest that N-Phenethylacetamide derivatives, specifically a dihydro isoquinoline analog, may interact with both serotonergic and dopaminergic receptors, potentially contributing to their antidepressant-like effects [].

Q6: How is N-Phenethylacetamide synthesized?

A6: Several synthetic routes exist, including:

- Reaction with Phthalimide: A method utilizing phthalimide instead of aminoacetal has been explored for synthesizing Praziquantel, a medication for parasitic worm infections, with N-Phenethylacetamide as an intermediate [].

- Coupling of Aromatic Amides: N-Phenethylacetamide derivatives, including those with potential antidepressant-like activity, have been synthesized by coupling aromatic amides to 2-bromophenylacetyl chloride [].

Q7: What are the natural sources of N-Phenethylacetamide?

A7: N-Phenethylacetamide has been isolated from various natural sources, including:

- Marine Bacteria: It has been found in the culture broth of marine bacteria, such as Aquimarina sp. MC085 [], and as a product of marine Bacillus subtilis species [].

- Marine Fungi: N-Phenethylacetamide has also been identified in the fermentation broth of marine fungi like Y26-02 [].

- Endophytic Fungi: Several studies report its isolation from endophytic fungi residing in plants like Marchantia polymorpha [], Alchornea glandulosa [], Casearia sylvestris [], and traditional Chinese medicinal plants [].

- Mushrooms: It has been detected in the volatile profile of various fresh wild mushrooms, notably Boletus and Suillus species [].

Q8: Are there alternative compounds to N-Phenethylacetamide?

A8: While specific alternatives depend on the intended application, other compounds with overlapping activities might include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)

amine](/img/structure/B180126.png)